molecular formula C19H23ClN2O4S B2567649 Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215854-22-0

Methyl 6-ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2567649
CAS No.: 1215854-22-0
M. Wt: 410.91
InChI Key: HYCVXCRNOQPQTQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ethyl and methyl groups would be attached to the carbon atoms of the ring, and the benzamido group would likely be attached via a carbonyl group .


Chemical Reactions Analysis

As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines. These could include electrophilic and nucleophilic substitutions, as well as reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the ethyl and methyl groups, the nature of the benzamido group, and the overall shape and charge distribution of the molecule .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

This compound is involved in the synthesis of highly functionalized tetrahydropyridines via [4 + 2] annulation processes. Such synthetic routes are crucial for producing compounds with significant regioselectivity and diastereoselectivities, important in drug development and material science. The processes demonstrate the versatility of pyridine derivatives in organic synthesis and their potential applications in creating novel compounds with specific structural features for various scientific purposes (Zhu, Lan, & Kwon, 2003).

Neuroleptic Agents Research

Another application is in the development of potential neuroleptic agents, where derivatives of this compound have been explored for their ability to act on dopamine receptors. This research avenue has implications for understanding and potentially treating neurological disorders by targeting specific receptor subtypes, highlighting the compound's relevance in medicinal chemistry (de Paulis et al., 1986).

Development of Fused Heterocyclic Systems

The compound also serves as a precursor in the synthesis of novel pyrido and thieno fused pyrimidines, benzimidazoles, and related systems. These heterocyclic compounds have a wide range of applications in pharmaceuticals, agrochemicals, and organic materials, showcasing the compound's role in advancing the synthesis of structurally diverse and biologically relevant molecules (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anti-inflammatory Research

Research has also highlighted its potential in synthesizing novel molecules aimed at anti-inflammatory applications. The structural relation to compounds known for their anti-inflammatory activity underlines the importance of such chemicals in developing new therapeutic agents (Moloney, 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of pyridine derivatives is a rich field with many potential applications in pharmaceuticals and other areas. Future research could explore the synthesis, properties, and potential uses of this and similar compounds .

Properties

IUPAC Name

methyl 6-ethyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S.ClH/c1-4-21-10-9-14-15(11-21)26-18(16(14)19(23)25-3)20-17(22)12-5-7-13(24-2)8-6-12;/h5-8H,4,9-11H2,1-3H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCVXCRNOQPQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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